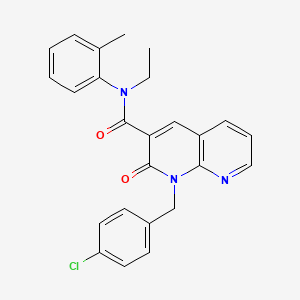

1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

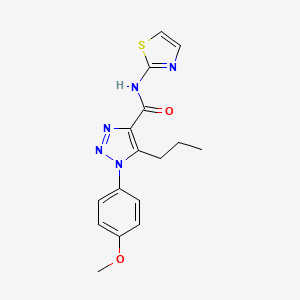

The compound “1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a chlorobenzyl group, an ethyl group, a tolyl group, and a naphthyridine ring. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorobenzyl group could be introduced through a substitution reaction of a benzylic halide . The exact synthesis route would depend on the desired final product and the starting materials available .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthyridine ring system is a key structural feature, and the other groups (chlorobenzyl, ethyl, and tolyl) are attached to this central ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorobenzyl group could participate in substitution reactions . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl and tolyl groups could impact its solubility and reactivity .Aplicaciones Científicas De Investigación

Antibacterial Activity

- Compounds related to 1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been evaluated for their antibacterial properties. For instance, derivatives of 1,8-naphthyridine-3-carboxylic acid showed significant antibacterial activity against various strains, including Escherichia coli, indicating their potential as antibacterial agents (Egawa et al., 1984). Another study synthesized carboxylic acid esters, carbonitriles, and carboxamides of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, with some derivatives showing protection against E. coli infections in mice, suggesting a pro-drug mechanism might be involved (Santilli et al., 1975).

Anticancer and Anti-inflammatory Activities

- Certain 1,8-naphthyridine-3-carboxamide derivatives have demonstrated high cytotoxicity against cancer cell lines and inhibited secretion of pro-inflammatory cytokines IL-1-β and IL-6, showcasing their dual anti-cancer and anti-inflammatory properties (Madaan et al., 2013). Another study found novel functionalized 1,8-naphthyridine derivatives to possess antiproliferative properties in vitro against cancer cells, further highlighting the anticancer potential of compounds in this chemical class (Fu et al., 2015).

Synthesis of Novel Chemical Structures

- Research has also focused on the synthesis of novel compounds using 1,8-naphthyridine derivatives as precursors. For example, the Pfitzinger-type condensation of synthon with 2-acetylazaaromatic species yielded bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is useful for promoting lower energy electronic absorption in metal complexes and for anchoring ligands to semiconductor surfaces (Zong et al., 2008).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-ethyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2/c1-3-28(22-9-5-4-7-17(22)2)24(30)21-15-19-8-6-14-27-23(19)29(25(21)31)16-18-10-12-20(26)13-11-18/h4-15H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMRTLFEUUXYTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2370478.png)

![5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2370482.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370483.png)

![N-[(4-Chlorophenyl)methyl]-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370484.png)

![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)

![methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2370489.png)

![4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2370495.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)

![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)